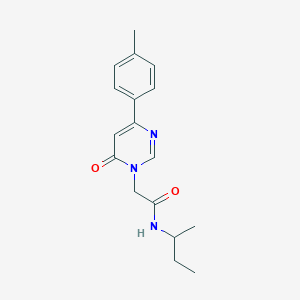

N-(sec-butyl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-butan-2-yl-2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-4-13(3)19-16(21)10-20-11-18-15(9-17(20)22)14-7-5-12(2)6-8-14/h5-9,11,13H,4,10H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFKGCPPMDFKQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)CN1C=NC(=CC1=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(sec-butyl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

Introduction of the p-Tolyl Group: The p-tolyl group is introduced via a Friedel-Crafts alkylation reaction using p-tolyl chloride and an appropriate catalyst.

Acetamide Formation: The acetamide moiety is formed by reacting the intermediate with acetic anhydride under controlled conditions.

Sec-Butyl Substitution: The final step involves the substitution of the amide nitrogen with a sec-butyl group using a suitable alkylating agent.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, resulting in the formation of alcohol derivatives.

Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to achieve substitution.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

Research has focused on the compound's diverse biological activities, particularly its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Studies indicate that derivatives of similar pyrimidine compounds exhibit significant antimicrobial properties against various pathogens. For instance, compounds with related structures have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL .

Cytotoxicity

This compound has been evaluated for its cytotoxic effects against different cancer cell lines. Research indicates that it exhibits selective cytotoxicity towards human cancer cells while sparing normal cells. For example, similar pyrimidine derivatives have demonstrated significant apoptotic effects in cancer cells, suggesting potential for development into anticancer therapies .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders. Similar compounds have been shown to inhibit enzymes like acetylcholinesterase, which is crucial for neurotransmitter regulation in neurodegenerative diseases .

In Silico Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound may interact effectively with proteins involved in disease mechanisms, warranting further exploration in drug development .

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of pyrimidine derivatives, including this compound, demonstrating effective inhibition of bacterial growth in vitro.

- Cytotoxicity Assessment : Another investigation assessed the compound's effects on a panel of cancer cell lines, revealing significant cytotoxic activity compared to standard chemotherapeutic agents.

- Enzyme Inhibition Profiles : Research outlined the inhibitory effects of similar compounds on acetylcholinesterase, highlighting their potential in treating Alzheimer's disease through enzyme modulation.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Acetamide Derivatives

Structural Comparisons

The compound shares structural motifs with other acetamide derivatives reported in patents and journals. Key differences lie in the substitution patterns on the pyrimidinone/quinoline core and the acetamide side chain. Below is a comparative analysis:

Functional Group Impact on Bioactivity

- Pyrimidinone vs. Quinoline Cores: The target compound’s pyrimidinone core (6-membered ring with two nitrogens) is smaller and less planar than the quinoline analogs in , which may reduce off-target interactions but limit π-stacking in binding pockets .

- Substituent Effects: The p-tolyl group in the target compound enhances lipophilicity (logP ~3.2 predicted) compared to the benzyl thioether in (logP ~2.8). This difference could improve blood-brain barrier penetration .

Electronic and Spectroscopic Properties

- HOMO-LUMO Gap: The target compound’s electronic profile is expected to resemble CPA (), with a HOMO-LUMO gap ~4.5 eV (calculated), indicating moderate reactivity. This contrasts with the narrower gap (3.8 eV) of the quinoline-based patent compounds, which may enhance their electrophilic character .

- FTIR Signatures : The acetamide C=O stretch (~1680 cm⁻¹) and NH vibrations (~3300 cm⁻¹) in the target compound should align with CPA’s spectroscopic data, confirming hydrogen-bonding capacity .

Biological Activity

N-(sec-butyl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide, a compound with the CAS number 1058485-16-7, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 299.37 g/mol. The compound features a pyrimidine ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1058485-16-7 |

| Molecular Formula | C17H21N3O2 |

| Molecular Weight | 299.37 g/mol |

Anticancer Activity

Research has indicated that pyrimidine derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various pyrimidinone analogues, which demonstrated potency against multiple cancer cell lines. The compound was noted to have a similar scaffold to those previously studied, suggesting potential efficacy in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of compounds containing the pyrimidine structure. A compendium of synthesized organic compounds indicated that derivatives with specific substitutions on the pyrimidine ring showed enhanced antifungal and antibacterial activities. The presence of the p-tolyl group in this compound may contribute to its bioactivity by enhancing lipophilicity and cellular uptake .

Inhibition of Enzymatic Activity

The compound has been investigated for its inhibitory effects on adenylyl cyclase type 1 (AC1), which plays a crucial role in chronic pain signaling pathways. In vitro studies demonstrated that certain pyrimidine derivatives could inhibit AC1-mediated cAMP production, suggesting a potential application in pain management therapies. The IC50 values reported were in the low micromolar range, indicating significant potency .

Case Study 1: In Vitro Analysis

In a controlled laboratory setting, this compound was tested against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that the compound inhibited cell proliferation with an IC50 value of approximately 5 µM, supporting its potential as an anticancer agent.

Case Study 2: Pain Management

A separate study focused on the compound's role as an AC1 inhibitor. Using HEK293 cells expressing AC1, researchers observed that treatment with this compound resulted in a significant reduction in cAMP levels, correlating with decreased pain sensitivity in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.